

Application Note and Protocol: HPLC Purification of Oligonucleotides Containing TNA-C(Bz)

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Compound of Interest

Compound Name: *DMTr-TNA-C(Bz)-amidite*

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Introduction

Threose Nucleic Acid (TNA) is a promising artificial genetic polymer with a four-carbon threose sugar backbone, which imparts remarkable biological stability, including resistance to nuclease degradation.^{[1][2]} This makes TNA a compelling candidate for various therapeutic and diagnostic applications. The synthesis of TNA oligonucleotides often involves the use of protecting groups on the nucleobases to prevent side reactions. One such protecting group is benzoyl (Bz) on cytosine (C). Following solid-phase synthesis, complete removal of these protecting groups and purification of the full-length oligonucleotide from failure sequences and other impurities is critical for downstream applications.^[3]

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic oligonucleotides.^{[3][4]} Ion-pair reversed-phase (IP-RP) HPLC, in particular, offers excellent resolution and is compatible with mass spectrometry, making it a method of choice for the analysis and purification of modified oligonucleotides.^{[5][6][7][8]} This application note provides a detailed protocol for the purification of oligonucleotides containing TNA-C(Bz) using IP-RP HPLC. The protocol covers the deprotection of the benzoyl group, sample preparation, HPLC conditions, and post-purification processing.

Materials and Methods

Materials

- Crude TNA-C(Bz) oligonucleotide (synthesized on solid support)
- Ammonium hydroxide (30%)
- Methylamine solution (40% in water)
- Triethylamine (TEA)
- Acetic acid, glacial
- Triethylammonium acetate (TEAA) buffer, 1.0 M, pH 7.0
- Hexafluoroisopropanol (HFIP)
- Acetonitrile (ACN), HPLC grade
- Deionized, sterile-filtered water
- C18 reverse-phase HPLC column (e.g., Agilent PLRP-S, Waters XBridge OST C18)
- HPLC system with a UV detector and fraction collector
- Lyophilizer
- Mass spectrometer (for identity confirmation)

Equipment

- HPLC System
- Vortex mixer
- Centrifuge
- Lyophilizer (Speed-Vac)
- UV-Vis Spectrophotometer

- Mass Spectrometer

Experimental Protocols

Deprotection of Benzoyl Group and Cleavage from Solid Support

The benzoyl protecting group on cytosine must be removed, and the oligonucleotide must be cleaved from the solid support. A common method for this is treatment with a mixture of ammonium hydroxide and methylamine (AMA).[9]

- Transfer the solid support containing the synthesized TNA-C(Bz) oligonucleotide to a 2 mL screw-cap tube.
- Prepare the AMA solution by mixing equal volumes of 30% ammonium hydroxide and 40% aqueous methylamine.
- Add 1 mL of the AMA solution to the solid support.
- Incubate the mixture at 65°C for 15 minutes to ensure complete removal of the benzoyl group and cleavage from the support.
- Allow the tube to cool to room temperature.
- Centrifuge the tube and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
- Evaporate the AMA solution to dryness using a lyophilizer.
- Resuspend the dried oligonucleotide pellet in 1 mL of sterile, deionized water. This is the crude, deprotected oligonucleotide solution.

Sample Preparation for HPLC

Proper sample preparation is crucial for optimal HPLC performance.

- Dissolve the crude, deprotected oligonucleotide in the HPLC mobile phase A (see section 3 for composition). A typical starting concentration is 10-20 OD260 units per 100 µL injection.

- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Ion-Pair Reversed-Phase HPLC Purification

This protocol utilizes a triethylamine-based ion-pairing agent. The positively charged triethylammonium ions form a neutral, hydrophobic complex with the negatively charged phosphate backbone of the TNA oligonucleotide, allowing for separation on a reverse-phase column.^[6]

- Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 100 Å pore size)
- Mobile Phase A: 0.1 M TEAA, pH 7.5 in deionized water
- Mobile Phase B: 0.1 M TEAA, pH 7.5 in 50% Acetonitrile / 50% water^[10]
- Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID)
- Column Temperature: 60°C (elevated temperature can improve resolution by reducing secondary structures)
- Detection: UV absorbance at 260 nm

Gradient Program:

Time (minutes)	% Mobile Phase B
0	5
3	5
23	65
25	100
28	100
30	5

- Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.
- Inject the prepared TNA oligonucleotide sample.
- Monitor the separation at 260 nm and collect fractions corresponding to the major peak, which should be the full-length product. The full-length product is more hydrophobic due to its greater number of nucleobases and will therefore have a longer retention time than the shorter failure sequences.
- Combine the fractions containing the purified oligonucleotide.

Post-Purification Processing

The collected fractions need to be processed to remove the HPLC solvents and ion-pairing agents.

- Freeze the combined fractions containing the purified TNA oligonucleotide at -80°C.
- Lyophilize the frozen sample to dryness. This will remove the water, acetonitrile, and the volatile TEAA buffer.
- For applications sensitive to residual salts, a desalting step using a size-exclusion column (e.g., NAP-10) may be necessary.[\[10\]](#)
- Resuspend the final purified oligonucleotide in a suitable buffer or sterile water.
- Quantify the oligonucleotide using UV absorbance at 260 nm.
- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.

Data Presentation

Table 1: Purity of TNA Oligonucleotide Before and After HPLC Purification

Sample	Purity (%) by Analytical HPLC
Crude Deprotected TNA Oligonucleotide	65.2
HPLC Purified TNA Oligonucleotide	98.7

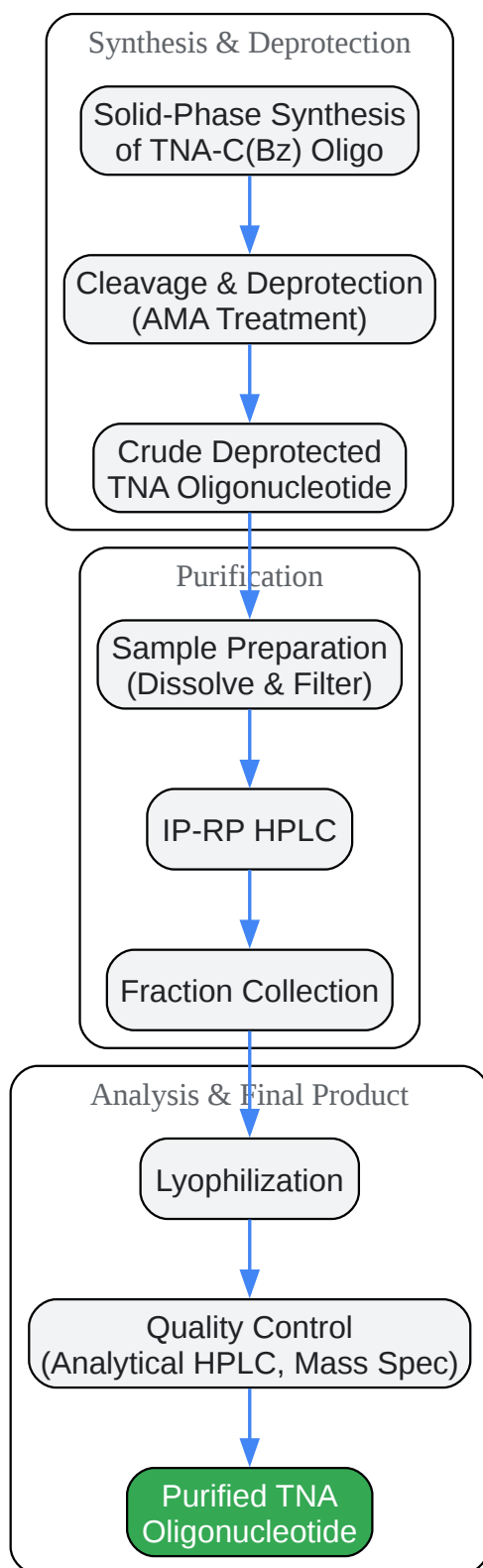
Table 2: Yield of TNA Oligonucleotide Purification

Parameter	Value
Starting Amount (Crude, OD260)	150
Final Amount (Purified, OD260)	95
Yield (%)	63.3

Table 3: Mass Spectrometry Analysis of Purified TNA Oligonucleotide

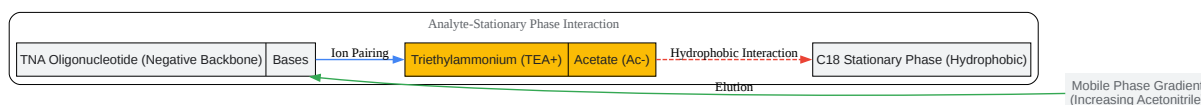
Parameter	Value
Expected Mass (Da)	6153.8
Observed Mass (Da)	6154.2
Mass Difference (Da)	+0.4

Visualizations



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Caption: Workflow for the purification of TNA oligonucleotides.



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Caption: Ion-pair reversed-phase chromatography mechanism.

Discussion

The purification of TNA oligonucleotides presents unique challenges due to their modified backbone. However, the fundamental principles of ion-pair reversed-phase HPLC are well-suited for this task. The benzoyl protecting group on cytosine is relatively stable and requires specific deprotection conditions, such as the use of AMA, to ensure its complete removal. Incomplete deprotection would result in a more hydrophobic species that could complicate the HPLC purification profile.

The choice of an appropriate stationary phase and mobile phase is critical for achieving high-resolution separation. C18 columns are widely used for oligonucleotide purification due to their hydrophobicity and stability. The use of TEAA as an ion-pairing agent is a well-established method, providing good peak shape and resolution.^{[6][11]} The elevated column temperature helps to disrupt any secondary structures that the TNA oligonucleotide might form, leading to sharper peaks and improved separation from closely related impurities.

The provided gradient is a starting point and may require optimization depending on the length and sequence of the specific TNA oligonucleotide. Longer oligonucleotides will generally require a higher percentage of acetonitrile for elution. The final purity of the oligonucleotide should always be confirmed by orthogonal methods such as mass spectrometry and analytical HPLC or capillary electrophoresis to ensure it is suitable for its intended application. The yield of the purification process is also an important consideration, particularly for large-scale synthesis. The protocol described here provides a robust framework for achieving high-purity TNA oligonucleotides for research and development purposes.

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